molecular formula C12H12O3S B14560499 Phenyl 3-methyl-2-oxothiolane-3-carboxylate CAS No. 62149-70-6

Phenyl 3-methyl-2-oxothiolane-3-carboxylate

Cat. No.: B14560499
CAS No.: 62149-70-6
M. Wt: 236.29 g/mol
InChI Key: LIHJIALPFNUASF-UHFFFAOYSA-N
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Description

Phenyl 3-methyl-2-oxothiolane-3-carboxylate is an organic compound that belongs to the class of thiolane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 3-methyl-2-oxothiolane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenylacetic acid with 3-methyl-2-oxothiolane-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help in maintaining optimal reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Phenyl 3-methyl-2-oxothiolane-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Phenyl 3-methyl-2-oxothiolane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Phenyl 3-methyl-2-oxothiolane-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfur atom can also form covalent bonds with nucleophilic residues in proteins, leading to modifications in protein function.

Comparison with Similar Compounds

Similar Compounds

    Phenyl 3-methyl-2-oxothiolane-2-carboxylate: Similar structure but with a different position of the carbonyl group.

    Phenyl 3-methyl-2-oxothiolane-4-carboxylate: Another isomer with the carboxylate group at a different position.

    Phenyl 3-methyl-2-oxothiolane-3-sulfonate: Contains a sulfonate group instead of a carboxylate group.

Uniqueness

Phenyl 3-methyl-2-oxothiolane-3-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

62149-70-6

Molecular Formula

C12H12O3S

Molecular Weight

236.29 g/mol

IUPAC Name

phenyl 3-methyl-2-oxothiolane-3-carboxylate

InChI

InChI=1S/C12H12O3S/c1-12(7-8-16-11(12)14)10(13)15-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

LIHJIALPFNUASF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCSC1=O)C(=O)OC2=CC=CC=C2

Origin of Product

United States

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